2,5-Anhydro-D-mannitol

描述

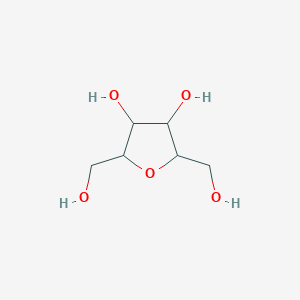

Structure

2D Structure

属性

IUPAC Name |

2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWWJLLPNDHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961441 | |

| Record name | 2,5-Anhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-82-8 | |

| Record name | 2,5-Anhydro-D-mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Anhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Anhydro-D-mannitol fundamental properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic sugar analog and a derivative of both mannitol (B672) and fructose (B13574).[1][2] It serves as a valuable tool in metabolic research, particularly in the study of carbohydrate metabolism. As an antimetabolic fructose analogue, it competitively inhibits key enzymes involved in gluconeogenesis and glycogenolysis, leading to significant physiological effects.[2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological activities, and detailed experimental protocols for its synthesis and key biological assays.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][5] It is a stable sugar alcohol and is noted for its solubility in water and a variety of organic solvents.[1][5][6]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅ | [1][6][7] |

| Molecular Weight | 164.16 g/mol | [5][7][8][9][10] |

| CAS Number | 41107-82-8 | [1][5][6][7] |

| Appearance | White to off-white crystalline solid | [1][5][6] |

| Melting Point | 101-103 °C | [5][10][11] |

| Solubility | ||

| Water | Soluble | [1][5] |

| PBS (pH 7.2) | ~10 mg/mL | [6] |

| Ethanol (B145695) | ~5 mg/mL | [6] |

| DMSO | ~30 mg/mL | [6] |

| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [2][6] |

| Storage Temperature | -20°C to 8°C | [5][6][8][10] |

| Stability | ≥ 4 years at -20°C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Description |

| ¹H NMR | Spectra available in D₂O and a mixture of CDCl₃ & DMSO-d₆.[12][13] |

| ¹³C NMR | Spectra available in D₂O and a mixture of CDCl₃ & DMSO-d₆.[10] |

| FTIR | Spectrum available (Mull preparation).[14] |

| Mass Spectrometry | High-resolution mass spectrometry data (HRMS) has been reported for derivatives.[9] |

Biological Activity and Mechanism of Action

This compound acts as a regulator of carbohydrate metabolism.[7] Its primary mechanism involves the inhibition of two key hepatic processes: gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen (B147801) to glucose).[2][3][4]

Upon entering hepatocytes, 2,5-AM is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate.[3][14] These phosphorylated metabolites are responsible for its biological effects.

Key inhibitory actions:

-

Fructose-1,6-bisphosphatase (FBPase) Inhibition: this compound-1,6-bisphosphate is a competitive inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[3][14] This inhibition reduces the production of glucose in the liver.

-

Glycogen Phosphorylase Inhibition: this compound-1-phosphate inhibits glycogen phosphorylase, the key enzyme in glycogenolysis.[3]

These actions lead to a decrease in hepatic glucose output, which can result in lower blood glucose levels.[3] Interestingly, this reduction in hepatic energy status can trigger an increase in food intake in animal models.[2][15]

Signaling Pathway of this compound in Hepatocytes

Caption: Intracellular pathway of this compound in hepatocytes.

Experimental Protocols

Synthesis of this compound

This protocol is based on the deamination and reduction of D-glucosamine.[1]

Materials:

-

D-glucosamine

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetic acid (CH₃COOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dowex 50W-X8 (H⁺ form) resin

-

Ethanol

-

Water

Procedure:

-

Deamination: Dissolve D-glucosamine in water and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of acetic acid while maintaining a low temperature.

-

Stir the reaction mixture for several hours at room temperature.

-

Reduction: Cool the reaction mixture again in an ice bath and slowly add sodium borohydride in small portions.

-

Allow the reaction to proceed for several hours at room temperature.

-

Purification:

-

Neutralize the reaction mixture with acetic acid.

-

Pass the solution through a column of Dowex 50W-X8 (H⁺ form) resin to remove cations.

-

Wash the resin with water.

-

Evaporate the combined eluate and washings to a syrup.

-

Co-distill with methanol (B129727) to remove boric acid as methyl borate.

-

Recrystallize the resulting solid from ethanol to yield pure this compound.

-

In Vitro Inhibition of Gluconeogenesis in Isolated Hepatocytes

This protocol is a general method to assess the effect of this compound on glucose production in liver cells.[4][16]

Materials:

-

Isolated rat hepatocytes

-

Krebs-Henseleit bicarbonate buffer

-

Gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)

-

This compound

-

Glucose assay kit

Procedure:

-

Isolate hepatocytes from fasted rats using a standard collagenase perfusion method.

-

Resuspend the hepatocytes in Krebs-Henseleit bicarbonate buffer.

-

Pre-incubate the cell suspension at 37°C for 30 minutes.

-

Add this compound to the desired final concentration to the experimental flasks. Control flasks should receive a vehicle control.

-

Add the gluconeogenic substrates (e.g., a mixture of lactate and pyruvate) to all flasks.

-

Incubate the flasks at 37°C with gentle shaking for 60 minutes.

-

At the end of the incubation, take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Measure the glucose concentration in the supernatant using a glucose assay kit.

-

Calculate the rate of gluconeogenesis and the percentage of inhibition by this compound.

In Vitro Inhibition of Glycogenolysis in Isolated Hepatocytes

This protocol measures the breakdown of glycogen in liver cells.[4]

Materials:

-

Isolated rat hepatocytes from fed rats

-

Krebs-Henseleit bicarbonate buffer

-

[U-¹⁴C]glucose

-

This compound

-

Glucagon (B607659) (optional, to stimulate glycogenolysis)

-

Ethanol

-

Scintillation fluid

Procedure:

-

Isolate hepatocytes from fed rats.

-

Incubate the hepatocytes with [U-¹⁴C]glucose to label the intracellular glycogen stores.

-

Wash the cells to remove unincorporated radiolabel.

-

Resuspend the cells in fresh buffer and pre-incubate.

-

Add this compound to the experimental group.

-

If desired, add glucagon to stimulate glycogenolysis in both control and experimental groups.

-

Incubate at 37°C.

-

At various time points, take aliquots of the cell suspension and add to cold ethanol to precipitate the glycogen.

-

Centrifuge to pellet the glycogen.

-

Wash the glycogen pellet with ethanol.

-

Dissolve the pellet and measure the radioactivity using a scintillation counter.

-

A decrease in radioactivity in the glycogen pellet over time indicates glycogenolysis. Compare the rates between the control and this compound-treated groups.

Experimental Workflow for In Vitro Assays

Caption: General workflow for studying the effects of 2,5-AM in hepatocytes.

Applications in Drug Development

The ability of this compound to inhibit hepatic glucose production makes it and its derivatives interesting candidates for the study of metabolic disorders.

-

Type 2 Diabetes: By reducing excessive gluconeogenesis, inhibitors of FBPase, for which 2,5-AM serves as a model compound, have been explored as potential therapeutic agents for type 2 diabetes.

-

Cancer Research: Some cancer cells exhibit high rates of glycolysis (the Warburg effect). Fructose-1,6-bisphosphate aldolase, an enzyme in the glycolytic pathway, has been identified as a potential target. This compound and its phosphorylated derivatives, due to their structural similarity to glycolytic intermediates, could serve as scaffolds for the design of inhibitors targeting cancer cell metabolism.

-

Neuroscience: The central administration of this compound has been shown to influence feeding behavior, suggesting a role in understanding the central regulation of energy homeostasis.[17]

Conclusion

This compound is a multifaceted molecule with significant effects on carbohydrate metabolism. Its well-characterized inhibitory actions on gluconeogenesis and glycogenolysis make it an indispensable tool for researchers in metabolism, diabetes, and oncology. This guide provides the core fundamental properties and experimental frameworks to facilitate further investigation and application of this compound in scientific research and drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. A novel assay for evaluating glycogenolysis in rat adipocytes and the inability of insulin to antagonize glycogenolysis in this cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. caymanchem.com [caymanchem.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of gluconeogenesis by this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Anhydro-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-mannitol (2,5-AM) is a fascinating fructose (B13574) analog that serves as a powerful tool in metabolic research. By acting as a metabolic inhibitor, it provides a unique model for studying the intricate signaling pathways that govern hunger and satiety. This technical guide offers a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used to investigate its effects.

Chemical and Physical Properties

This compound is a stable, water-soluble sugar alcohol. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol |

| CAS Number | 41107-82-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 101-103 °C |

| Solubility | Soluble in water, DMSO, and methanol |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the deamination and subsequent reduction of D-glucosamine. Below is a representative experimental protocol based on established procedures.

Experimental Protocol: Synthesis from D-Glucosamine

Materials:

-

D-Glucosamine hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dowex 50W-X8 resin (H⁺ form)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Deamination of D-Glucosamine:

-

Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the stirred glucosamine (B1671600) solution. The temperature should be maintained below 5°C during the addition.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours after the addition is complete.

-

Neutralize the reaction mixture with a dilute solution of sodium hydroxide.

-

-

Reduction to this compound:

-

To the neutralized solution from the previous step, slowly add sodium borohydride in small portions while keeping the solution cool in an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to decompose any excess sodium borohydride.

-

-

Purification:

-

Pass the resulting solution through a column of Dowex 50W-X8 resin (H⁺ form) to remove any remaining salts.

-

Collect the eluate and concentrate it under reduced pressure using a rotary evaporator to obtain a syrup.

-

The crude this compound can be further purified by crystallization from an ethanol-water mixture.

-

Biological Activity and Mechanism of Action

This compound's primary biological effect is the induction of a feeding response in animal models. This is achieved through its action as a fructose analog that inhibits hepatic gluconeogenesis and glycogenolysis.[1]

Hepatic ATP Depletion and Calcium Signaling

Once it enters hepatocytes, this compound is phosphorylated, which traps phosphate (B84403) within the cell and leads to a rapid depletion of intracellular ATP.[2] This significant drop in the cell's energy currency triggers a cascade of events, including a marked increase in intracellular calcium concentration.[3] This elevation of intracellular calcium is a critical step in the signaling pathway that communicates the liver's energy status to the brain.[3]

Vagal Nerve Activation and Feeding Behavior

The change in hepatocyte energy status, characterized by ATP depletion and increased intracellular calcium, is transduced into a neural signal that activates the afferent fibers of the hepatic vagus nerve.[4] This signal is then transmitted to the brain, ultimately leading to the initiation of feeding behavior.[4] The precise molecular mechanism of this transduction is an area of active research, with evidence suggesting a role for the release of ATP from hepatocytes, potentially through pannexin channels, which then acts on purinergic receptors on the vagal nerve.

Quantitative Data on Biological Effects

| Parameter | Experimental Conditions | Result | Reference |

| Food Intake in Rats | 50-800 mg/kg, per os | Dose-related increase in food intake | [1] |

| Hepatocyte ATP Levels | 50 mM 2,5-AM on primary murine hepatocytes | 75-85% depletion of ATP | [2] |

| Intracellular Calcium | Treatment of isolated hepatocytes with 2,5-AM | Marked elevation within 2-3 minutes | [3] |

| Intracellular Sodium | 2.5 mM 2,5-AM on isolated hepatocytes | Increase to 120% of baseline by 30 minutes | [5] |

Experimental Protocols for Investigating Biological Activity

In Vivo Food Intake Studies in Rats

Objective: To assess the dose-dependent effect of this compound on food intake.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline)

-

Oral gavage needles

-

Metabolic cages with food and water dispensers

-

Balance for weighing food

Procedure:

-

Acclimate rats to individual metabolic cages for several days.

-

Fast the rats for a predetermined period (e.g., 4-6 hours) before the experiment.

-

Prepare solutions of this compound at various concentrations in the vehicle.

-

Administer a single dose of this compound or vehicle to each rat via oral gavage.

-

Immediately after administration, return the rats to their cages with free access to a pre-weighed amount of food and water.

-

Measure and record the amount of food consumed by each rat at regular intervals (e.g., 1, 2, 4, and 6 hours) post-administration.

-

Analyze the data to determine the dose-response relationship between this compound administration and cumulative food intake.

In Vitro Hepatocyte ATP Depletion Assay

Objective: To quantify the effect of this compound on intracellular ATP levels in isolated hepatocytes.

Materials:

-

Isolated primary hepatocytes

-

Hepatocyte culture medium

-

This compound

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

-

Cell lysis buffer

Procedure:

-

Plate isolated hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in the culture medium.

-

Replace the medium in the wells with fresh medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specific time period (e.g., 30 minutes).

-

At the end of the incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the cell lysis buffer provided in the ATP assay kit.

-

Follow the manufacturer's instructions for the ATP assay to measure the luminescence of each sample using a luminometer.

-

Calculate the intracellular ATP concentration for each condition and express it as a percentage of the control.

Visualizing the Signaling Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway of this compound in inducing a feeding response.

Caption: Signaling pathway of this compound in the liver to induce feeding.

Conclusion

This compound is an invaluable research compound for elucidating the complex interplay between hepatic energy metabolism and the central regulation of appetite. Its well-defined mechanism of action, involving ATP depletion and subsequent vagal nerve signaling, provides a robust model for studying the physiological basis of hunger. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting these metabolic pathways.

References

- 1. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound increases hepatocyte calcium: implications for a hepatic hunger stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound increases hepatocyte sodium: transduction of a hepatic hunger stimulus? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Anhydro-D-mannitol: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Anhydro-D-mannitol, a furanose derivative of D-mannitol. It delves into its chemical structure, stereochemistry, and significant biological activities, particularly its role as an inhibitor of hepatic glucose metabolism. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Chemical Structure and Stereochemistry

This compound is a bicyclic sugar alcohol with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1] Its structure consists of a central tetrahydrofuran (B95107) ring, which is formed by an internal ether linkage between the C2 and C5 carbons of the parent D-mannitol chain. This cyclization results in a furanoid ring system.

The stereochemistry of this compound is crucial for its biological activity and is defined by the (2R,3S,4S,5R) configuration of its chiral centers. This specific arrangement of hydroxyl groups and hydroxymethyl side chains dictates its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

| SMILES | C([C@@H]1--INVALID-LINK--CO)O">C@HO)O[1] |

| InChI | InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 |

| InChIKey | MCHWWJLLPNDHGL-KVTDHHQDSA-N |

| CAS Number | 41107-82-8 |

Physicochemical Properties

This compound is a white crystalline solid with a melting point of 101-102 °C. It is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol [1] |

| Melting Point | 101-102 °C |

| Solubility | Water, DMSO, Methanol[2] |

| Appearance | White crystalline solid |

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure and the connectivity of its atoms.

Table 3: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b, H-6a, H-6b | 3.50-3.80 | m | - |

| H-2, H-5 | 3.95-4.10 | m | - |

| H-3, H-4 | 4.15-4.25 | m | - |

| OH | Varies | br s | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative range.

Table 4: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) |

| C-1, C-6 | ~63 |

| C-3, C-4 | ~78 |

| C-2, C-5 | ~84 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H (stretching) |

| 2950-2850 | C-H (stretching) |

| 1100-1000 | C-O (stretching) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M+) at m/z 164, although it may be weak. The fragmentation pattern would likely involve the loss of water (m/z 146), hydroxymethyl groups (m/z 133), and other characteristic fragments arising from the furanoid ring structure.

Synthesis of this compound

Experimental Protocol: Synthesis from D-Glucosamine (Representative)

Disclaimer: This protocol is a generalized representation based on established chemical principles and may require optimization.

Materials:

-

D-Glucosamine hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetic acid (CH₃COOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrochloric acid (HCl)

-

Dowex 50W (H⁺ form) and Dowex 1 (acetate form) resins

-

Ethanol

-

Diethyl ether

Procedure:

-

Deamination: D-Glucosamine hydrochloride is dissolved in water. The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. Acetic acid is then added slowly. The reaction mixture is stirred at low temperature for several hours to allow for the deamination reaction to proceed, forming 2,5-anhydro-D-mannose.

-

Reduction: The reaction mixture containing the intermediate aldehyde is neutralized. Sodium borohydride is then added portion-wise at a controlled temperature to reduce the aldehyde to the corresponding alcohol, this compound.

-

Purification: The reaction is quenched by the addition of acid. The resulting solution is deionized using ion-exchange chromatography with Dowex 50W (H⁺) and Dowex 1 (acetate) resins.

-

Isolation: The eluate is concentrated under reduced pressure to a syrup. The product is then crystallized from a suitable solvent system, such as ethanol-diethyl ether, to yield pure this compound.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of hepatic glucose metabolism, specifically targeting gluconeogenesis and glycogenolysis.[2][4] This activity is attributed to its structural similarity to fructose (B13574), allowing it to enter metabolic pathways where it is phosphorylated to metabolites that interfere with key regulatory enzymes.

Mechanism of Action

In hepatocytes, this compound is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate. These phosphorylated derivatives act as allosteric effectors of enzymes involved in glycolysis and gluconeogenesis.

-

Inhibition of Fructose-1,6-bisphosphatase: this compound-1,6-bisphosphate is a potent inhibitor of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenic pathway.

-

Activation of Phosphofructokinase-1 (PFK-1): The bisphosphate metabolite can activate PFK-1, a critical regulatory enzyme in glycolysis.

-

Activation of Pyruvate (B1213749) Kinase: this compound-1,6-bisphosphate also activates pyruvate kinase, another key glycolytic enzyme.

The net effect of these interactions is a decrease in glucose production by the liver and an increase in glycolytic flux. This can lead to a state of cellular energy depletion, as evidenced by a decrease in ATP levels, which in turn can activate AMP-activated protein kinase (AMPK).

Signaling Pathways

The metabolic effects of this compound indirectly influence major signaling pathways that regulate hepatic glucose homeostasis.

The primary impact of this compound is on the core pathways of glucose metabolism in the liver.

Caption: Metabolic interference of this compound in hepatic glucose pathways.

The decrease in cellular ATP levels resulting from the inhibition of gluconeogenesis can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.

References

Synthesis of 2,5-Anhydro-D-mannitol from D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,5-Anhydro-D-mannitol, a significant fructose (B13574) analog, starting from the readily available D-mannitol. While a direct, one-pot conversion is not prominently documented, this guide outlines a logical and chemically sound multi-step synthetic pathway. The protocols described are based on established principles of carbohydrate chemistry and analogous reactions reported in the literature.

Introduction

This compound is a furanoid sugar alcohol and a structural analog of β-D-fructofuranose. Its biological activity as an inhibitor of key enzymes in carbohydrate metabolism, such as hexokinase and phosphofructokinase, makes it a valuable tool in metabolic research. It serves as a molecular probe to study fructose transport and metabolism, particularly through the GLUT5 transporter, and has been investigated for its potential therapeutic and biological effects, including its role in appetite regulation and as an anti-aging compound.[1][2][3] This guide details a feasible synthetic route from D-mannitol, involving selective protection, activation, and intramolecular cyclization.

Synthetic Pathway Overview

The synthesis of this compound from D-mannitol necessitates a multi-step approach to achieve the desired intramolecular ether linkage between the C2 and C5 positions. The general strategy involves:

-

Selective Protection: The secondary hydroxyl groups at C3 and C4 are protected to prevent their participation in subsequent reactions. This is typically achieved through the formation of an isopropylidene acetal (B89532) (acetonide).

-

Activation of Primary Hydroxyls: The primary hydroxyl groups at C1 and C6 are converted into good leaving groups, commonly through tosylation, to facilitate nucleophilic substitution.

-

Deprotection: The protecting group on the secondary hydroxyls is removed to free them for the cyclization step.

-

Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis is induced, where the alkoxide of the C5 hydroxyl group attacks the activated C2 position (or vice versa), leading to the formation of the 2,5-anhydro ring.

This sequence ensures the regioselective formation of the desired tetrahydrofuran (B95107) ring structure.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This initial step protects the terminal diols of D-mannitol.

Methodology:

-

To a suspension of D-mannitol in acetone (B3395972), a catalytic amount of a Lewis acid (e.g., zinc chloride, iodine, or a strong protic acid like sulfuric acid) is added.

-

The mixture is stirred at room temperature until the D-mannitol has completely dissolved and the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).

| Parameter | Value/Condition |

| Starting Material | D-mannitol |

| Reagents | Acetone, Zinc Chloride (catalyst) |

| Solvent | Acetone |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Work-up | Quenching with NaHCO₃, extraction |

| Purification | Recrystallization |

| Typical Yield | 80-90% |

Step 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-D-mannitol

The free secondary hydroxyl groups of the protected mannitol (B672) are activated by tosylation.

Methodology:

-

1,2:5,6-Di-O-isopropylidene-D-mannitol is dissolved in pyridine, which acts as both a solvent and an acid scavenger.

-

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) is added portion-wise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

| Parameter | Value/Condition |

| Starting Material | 1,2:5,6-Di-O-isopropylidene-D-mannitol |

| Reagents | p-Toluenesulfonyl chloride, Pyridine |

| Solvent | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Silica Gel Chromatography |

| Typical Yield | 75-85% |

Step 3: Synthesis of 3,4-di-O-tosyl-D-mannitol

The isopropylidene protecting groups are removed by acid-catalyzed hydrolysis.

Methodology:

-

The ditosylated intermediate is dissolved in a mixture of an organic solvent (e.g., methanol (B129727) or tetrahydrofuran) and aqueous acid (e.g., dilute HCl or acetic acid).

-

The solution is stirred at room temperature or gently warmed until the deprotection is complete (monitored by TLC).

-

The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

-

The solvent is removed under reduced pressure.

-

The residue is purified, often by recrystallization, to yield the deprotected diol.

| Parameter | Value/Condition |

| Starting Material | 1,2:5,6-Di-O-isopropylidene-3,4-di-O-tosyl-D-mannitol |

| Reagents | Aqueous Acid (e.g., 80% Acetic Acid) |

| Solvent | Acetic Acid/Water |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 4-8 hours |

| Work-up | Neutralization, solvent removal |

| Purification | Recrystallization |

| Typical Yield | 85-95% |

Step 4: Synthesis of this compound

The final step is an intramolecular cyclization to form the desired product. This proceeds via a base-promoted Williamson ether synthesis.

Methodology:

-

3,4-di-O-tosyl-D-mannitol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to form the alkoxides.

-

The reaction mixture is stirred and may be gently heated to promote the intramolecular nucleophilic substitution. The C5-alkoxide attacks the C2 position, displacing the tosylate group and forming the 2,5-anhydro ring. A concurrent reaction can lead to the formation of a 3,4-epoxide, which subsequently rearranges.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched with water or a saturated solution of ammonium (B1175870) chloride.

-

The product is extracted into an appropriate organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude this compound is purified by column chromatography on silica gel.

| Parameter | Value/Condition |

| Starting Material | 3,4-di-O-tosyl-D-mannitol |

| Reagents | Sodium Hydride (NaH) or other strong base |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 6-12 hours |

| Work-up | Quenching, extraction |

| Purification | Silica Gel Chromatography |

| Typical Yield | 40-60% |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from D-mannitol to this compound.

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound in hepatocytes.

Conclusion

The synthesis of this compound from D-mannitol is a multi-step process that relies on fundamental principles of carbohydrate chemistry, including selective protection of hydroxyl groups, activation through tosylation, and intramolecular cyclization. While challenging, this pathway provides a feasible route to a biologically significant molecule from an inexpensive and readily available starting material. The protocols outlined in this guide serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the synthesis and application of this important fructose analog.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Anhydro-D-mannitol: A Fructose Analog for Metabolic Research and Drug Development

Executive Summary: 2,5-Anhydro-D-mannitol (2,5-AM) is a structural analog of D-fructose that acts as a potent antimetabolite, primarily by interfering with fructose (B13574) and glucose metabolism. Upon cellular uptake, it is phosphorylated into metabolites that are not substrates for downstream glycolytic enzymes, leading to the inhibition of key metabolic pathways such as gluconeogenesis and glycogenolysis. This guide provides a comprehensive overview of 2,5-AM, including its synthesis, mechanism of action, physiological effects, and applications. It is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule as a tool for studying metabolic regulation and as a lead compound for therapeutic innovation.

Introduction

This compound (2,5-AM) is a furanose ring-containing polyol, structurally similar to the furanose form of D-fructose, but lacking the C-2 hemiacetal hydroxyl group.[1] This structural modification makes it a valuable tool for probing fructose-metabolizing pathways and transporters. Recognized as an antimetabolic fructose analog, 2,5-AM enters cells and is phosphorylated, but cannot be further processed in glycolysis.[2][3] This leads to the accumulation of its phosphorylated derivatives, which allosterically regulate key metabolic enzymes, effectively trapping inorganic phosphate (B84403) and depleting cellular ATP.[2][4] These biochemical consequences trigger a range of physiological responses, including the stimulation of food intake, modulation of blood glucose levels, and potential anti-aging effects, making 2,5-AM a subject of significant interest in metabolic research and therapeutic development.[3][5][6]

Synthesis and Chemical Properties

This compound is a stable, crystalline solid soluble in water.[7] While various synthetic routes exist for 2,5-AM and its derivatives,[8][9] a commonly cited method involves the deamination and subsequent reduction of D-glucosamine.[10] Another approach involves the cyclopolymerization of 1,2:5,6-dianhydro-d-mannitol.[11] The development of synthetic routes to C-3 modified 2,5-AM derivatives is also an active area of research, aimed at creating analogs with selective affinity for fructose transporters like GLUT5, which are overexpressed in certain cancers.[1]

Chemical Properties:

-

CAS Number: 41107-82-8[2]

-

Molecular Formula: C₆H₁₂O₅[12]

-

Molecular Weight: 164.16 g/mol [12]

-

Synonyms: 2,5-AHM, NSC 129241[2]

Mechanism of Action as a Fructose Analog

The biological effects of 2,5-AM stem from its ability to mimic fructose, thereby entering metabolic pathways where it acts as a "dead-end" substrate.

Cellular Uptake and Metabolic Fate

2,5-AM is transported into cells, particularly hepatocytes, via hexose (B10828440) transporters. It has a notable affinity for the GLUT5 transporter, which is the principal fructose transporter in many cell types.[1] Once inside the cell, 2,5-AM is sequentially phosphorylated.

-

First Phosphorylation: Fructokinase or hexokinase phosphorylates 2,5-AM at the C1 position to form this compound-1-phosphate (2,5-AM-1-P).[6]

-

Second Phosphorylation: Phosphofructokinase-1 (PFK-1) then phosphorylates 2,5-AM-1-P to yield this compound-1,6-bisphosphate (2,5-AM-1,6-P2).[6][13]

Crucially, 2,5-AM-1,6-P2 is not a substrate for aldolase, the enzyme that cleaves fructose-1,6-bisphosphate in glycolysis.[3] This metabolic block leads to the intracellular accumulation of 2,5-AM-1-P and 2,5-AM-1,6-P2.[3][14]

Caption: Metabolic fate of this compound (2,5-AM).

Effects on Key Metabolic Enzymes and Pathways

The accumulation of 2,5-AM phosphate esters exerts profound allosteric effects on several key enzymes, leading to significant disruption of carbohydrate metabolism.

-

Inhibition of Gluconeogenesis: 2,5-AM is a potent inhibitor of gluconeogenesis in hepatocytes.[15][16][17] This occurs via a dual mechanism: 2,5-AM-1,6-P2 competitively inhibits fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis, and it activates pyruvate (B1213749) kinase, which diverts phosphoenolpyruvate (B93156) away from the gluconeogenic pathway.[6][13]

-

Inhibition of Glycogenolysis: Both basal and glucagon-stimulated glycogenolysis are markedly inhibited by 2,5-AM.[6][18] This effect is primarily mediated by 2,5-AM-1-P, which acts as an inhibitor of glycogen (B147801) phosphorylase a.[6][18]

-

Modulation of Glycolysis: The effect of 2,5-AM on glycolysis is complex. In hepatocytes metabolizing glucose, it can inhibit glycolysis at the level of phosphofructokinase-1 and phosphoglucose (B3042753) isomerase.[14] However, when gluconeogenic precursors are the substrate, the activation of pyruvate kinase by 2,5-AM-1,6-P2 can enhance the lower part of the glycolytic pathway.[13]

Caption: 2,5-AM-1,6-P2 regulation of gluconeogenesis and glycolysis.

Quantitative Data on Enzyme Interactions

The phosphorylated metabolites of 2,5-AM have been characterized quantitatively for their effects on several key enzymes of carbohydrate metabolism.

| Metabolite | Target Enzyme | Species | Effect | Constant (Apparent) | Citation |

| 2,5-AM-1-P | Glycogen Phosphorylase a | Rat Liver | Inhibition | Kᵢ = 0.66 ± 0.09 mM | [6] |

| 2,5-AM-1-P | Glycogen Phosphorylase a | - | Inhibition | Kᵢ = 2.4 mM | [18] |

| 2,5-AM-1-P | Phosphoglucomutase | Rat Liver | Inhibition | Kᵢ = 2.8 ± 0.2 mM | [6] |

| 2,5-AM-1,6-P2 | Fructose-1,6-bisphosphatase | Rabbit Liver | Inhibition | Kᵢ = 3.6 ± 0.3 μM | [6] |

| 2,5-AM-1,6-P2 | Pyruvate Kinase | Rabbit Liver | Activation | Kₐ = 9.5 ± 0.9 μM | [6] |

| 2,5-AM-1,6-P2 | Phosphoglucomutase | Rat Liver | Activation | Kₐ = 7.0 ± 0.5 μM | [6] |

Physiological and Cellular Effects

The biochemical perturbations caused by 2,5-AM translate into significant physiological effects, particularly in the liver.

Induction of Food Intake

One of the most well-documented effects of 2,5-AM is the potent stimulation of food intake in rats.[2][5] This effect is not central but originates in the liver.[19][20] The "phosphate trapping" and subsequent decrease in hepatic ATP levels are believed to act as a metabolic signal of energy deficit.[2][21] This signal is transmitted to the brain via the hepatic branch of the vagus nerve, as hepatic vagotomy abolishes the feeding response.[20][22] Intraportal infusion of 2,5-AM dose-dependently increases afferent activity in the hepatic vagus nerve.[22]

Caption: Hepatic signaling pathway for 2,5-AM-induced feeding.

Hypoglycemic Effects

By inhibiting both gluconeogenesis and glycogenolysis, 2,5-AM effectively reduces hepatic glucose output.[6] Administration of 2,5-AM (100-200 mg/kg) has been shown to decrease blood glucose by 17-58% in fasting normal and diabetic mice.[6] This makes it a molecule of interest for studying hypoglycemic mechanisms.

Applications in Cancer Research

The fructose transporter GLUT5 is overexpressed in certain types of cancer, such as breast cancer, which may use fructose as an alternative energy source.[1] This has led to the development of 2,5-AM derivatives as potential agents for selectively targeting these cancer cells. By modifying the 2,5-AM scaffold, researchers aim to develop high-affinity ligands for GLUT5 that could be used for molecular imaging (e.g., with PET tracers) or as targeted drug delivery vehicles.[1]

| Compound | Cell Line | Assay | IC₅₀ | Citation |

| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | EMT6 (murine breast cancer) | Inhibition of 6-[¹⁸F]FDF uptake | ~20 mM | [1] |

| D-Fructose | EMT6 (murine breast cancer) | Inhibition of 6-[¹⁸F]FDF uptake | ~300 mM | [1] |

Anti-aging Properties

Recent studies using yeast (Saccharomyces cerevisiae) as a model for cellular aging have identified 2,5-AM as a novel anti-aging compound.[3] It was found to extend the chronological lifespan (CLS) of yeast. The proposed mechanism involves its entry into glycolysis and conversion to 2,5-AM-1,6-P2, which cannot be further metabolized, potentially mimicking aspects of calorie restriction. Other sugars like fructose, mannitol, and maltose (B56501) did not produce the same life-extending effect.[3]

Experimental Protocols

Synthesis of this compound

-

Method: Based on the deamination and reduction of D-glucosamine.[10]

-

Protocol Outline:

-

D-glucosamine is dissolved in an aqueous solution.

-

The solution is treated with nitrous acid (e.g., generated in situ from sodium nitrite (B80452) and an acid) to deaminate the C2 amino group, which facilitates ring contraction to form 2,5-anhydro-D-mannose.

-

The resulting aldehyde (2,5-anhydro-D-mannose) is reduced to the corresponding alcohol (this compound) using a reducing agent such as sodium borohydride.

-

The product is purified from the reaction mixture, typically through crystallization or chromatography.

-

In Vitro Assay for FBPase Inhibition

-

Objective: To determine the inhibitory constant (Kᵢ) of 2,5-AM-1,6-P2 on fructose-1,6-bisphosphatase.

-

Protocol Outline:

-

Prepare a reaction buffer (e.g., Tris-HCl) containing MgCl₂, a substrate (fructose-1,6-bisphosphate), and purified FBPase enzyme.

-

Set up multiple reactions with varying concentrations of the inhibitor, 2,5-AM-1,6-P2.

-

Initiate the reaction and incubate at a controlled temperature (e.g., 37°C).

-

The reaction rate is measured by quantifying the production of inorganic phosphate (Pᵢ) over time using a colorimetric method (e.g., molybdate (B1676688) assay).

-

Determine enzyme kinetics (Vmax, Km) in the presence and absence of the inhibitor using Lineweaver-Burk or other kinetic plots to calculate the Kᵢ.

-

In Vivo Food Intake Study in Rats

-

Objective: To measure the effect of 2,5-AM on feeding behavior.[5][23]

-

Protocol Outline:

-

Acclimate male rats to individual housing with controlled light-dark cycles and free access to food and water.

-

Fast the rats for a period before the experiment (e.g., during the diurnal phase when they eat less).

-

Administer 2,5-AM or a saline vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose range is 50-800 mg/kg.[5]

-

Immediately after injection, provide a pre-weighed amount of standard chow.

-

Measure food intake by weighing the remaining food at set time intervals (e.g., 1, 2, 4, and 24 hours post-injection).[24]

-

Analyze the data to compare the cumulative food intake between the 2,5-AM and control groups.

-

Caption: Experimental workflow for in vivo food intake studies.

Conclusion and Future Directions

This compound is a powerful and versatile molecular probe for dissecting the complexities of carbohydrate metabolism. Its well-defined mechanism of action, centered on the inhibition of gluconeogenesis and glycogenolysis via phosphorylated intermediates, makes it an invaluable tool for studying hepatic energy sensing and the regulation of feeding behavior.

Future research is likely to focus on several key areas. First, the development of novel 2,5-AM derivatives with enhanced selectivity and affinity for GLUT5 could yield promising new diagnostic and therapeutic agents for cancer. Second, the recently discovered anti-aging properties of 2,5-AM in yeast warrant further investigation in higher organisms to elucidate the underlying mechanisms and assess its potential as a geroprotective compound. Finally, its potent hypoglycemic effects suggest that the pathways it modulates could be attractive targets for the development of new anti-diabetic drugs. Continued exploration of 2,5-AM and its analogs will undoubtedly provide deeper insights into metabolic control and open new avenues for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The PICLS high-throughput screening method for agents extending cellular longevity identifies this compound as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the inhibition of hepatic glycogenolysis by fructose. A 31P-NMR study in perfused rat liver using the fructose analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of gluconeogenesis and glycogenolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 41107-82-8: this compound | CymitQuimica [cymitquimica.com]

- 8. connectsci.au [connectsci.au]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scbt.com [scbt.com]

- 13. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Regulation of carbohydrate metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of carbohydrate metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of glycogenolysis by 2,5‐anhydro‐D‐mannitol in isolated rat hepatocytes [ouci.dntb.gov.ua]

- 19. This compound: its unique central action on food intake and blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Intraportal infusion of this compound increases afferent activity in the common hepatic vagus branch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effects of the fructose analog, this compound, on food intake and estrous cyclicity in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Anhydro-D-mannitol: A Versatile Chiral Building Block for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting varied or even adverse effects. Chiral building blocks, derived from readily available natural sources, offer an efficient and economical strategy for the synthesis of complex chiral molecules. Among these, 2,5-Anhydro-D-mannitol, a rigid furanoid scaffold derived from carbohydrates, has emerged as a valuable and versatile chiral precursor. Its fixed stereochemical configuration, derived from D-mannose, provides a robust template for the stereocontrolled synthesis of a wide array of bioactive molecules, including antiviral agents and ligands for specific biological targets. This guide provides a comprehensive overview of this compound as a chiral building block, detailing its properties, synthesis, and applications, supported by experimental protocols and illustrative diagrams.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 101-102 °C | [2] |

| Appearance | White Crystalline Solid | [2] |

| Solubility | Soluble in Water, DMSO, and Methanol | [2][3] |

| Specific Rotation [α]D | +56.7° (c=1, H₂O, 19 °C) | |

| CAS Number | 41107-82-8 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹³C NMR (D₂O) | Chemical shifts (δ) are consistent with the furanoid structure. | [4] |

| InChI | InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | [1] |

| InChIKey | MCHWWJLLPNDHGL-KVTDHHQDSA-N | [1] |

| SMILES | C([C@@H]1--INVALID-LINK--CO)O">C@HO)O | [1] |

Synthesis of this compound

The preparation of this compound can be achieved from readily available carbohydrate starting materials. A common and established method involves the deamination and subsequent reduction of D-glucosamine.[5]

Experimental Protocol: Synthesis from D-Glucosamine

This procedure is based on the known method of Bera, Foster, and Stacey.[5]

Materials:

-

D-Glucosamine hydrochloride

-

Sodium nitrite (B80452)

-

Acetic acid

-

Sodium borohydride

-

Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

-

Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)

-

Methanol

-

Deionized water

Procedure:

-

Deamination: A solution of D-glucosamine hydrochloride in water is cooled in an ice bath. An aqueous solution of sodium nitrite is added dropwise to the stirred solution, followed by the slow addition of acetic acid. The reaction mixture is stirred at low temperature for a specified period to ensure complete deamination to form 2,5-anhydro-D-mannose.

-

Reduction: The reaction mixture containing 2,5-anhydro-D-mannose is treated with sodium borohydride, added portion-wise while maintaining a low temperature. The mixture is stirred until the reduction of the aldehyde is complete.

-

Purification: The reaction is quenched, and the solution is neutralized. The solution is then passed through a column of cation exchange resin (H⁺ form) to remove cations, followed by a column of anion exchange resin (formate form) to remove anions. The eluate is collected and concentrated under reduced pressure.

-

Crystallization: The resulting syrup is dissolved in a minimal amount of hot ethanol or methanol. Upon cooling, this compound crystallizes. The crystals are collected by filtration, washed with cold solvent, and dried under vacuum.

Expected Yield: Moderate to good yields are typically reported for this transformation.

Applications in Stereoselective Synthesis

The rigid furanoid ring and the defined stereocenters of this compound make it an excellent chiral template for the synthesis of a variety of complex molecules. The hydroxyl groups at positions 1, 3, 4, and 6 can be selectively functionalized to introduce desired substituents with high stereocontrol.

Synthesis of GLUT5 Transporter Ligands

Derivatives of this compound have been synthesized and evaluated as ligands for the glucose transporter 5 (GLUT5), which is a target for imaging and drug delivery in cancer.[6]

Experimental Protocol: Synthesis of a C-3 Modified this compound Derivative

The following is a generalized protocol based on the synthesis of 3-amino-3-deoxy-2,5-anhydro-D-mannitol, a key intermediate for GLUT5 ligands.[6]

Materials:

-

2,5:3,4-dianhydro-D-allitol (can be prepared from this compound)

-

Sodium azide

-

Ammonium (B1175870) chloride

-

N,N-Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrogen gas

Procedure:

-

Epoxide Opening: To a solution of 2,5:3,4-dianhydro-D-allitol in DMF, sodium azide and ammonium chloride are added. The mixture is heated to allow for the regioselective opening of the epoxide ring by the azide nucleophile, yielding 3-azido-3-deoxy-2,5-dianhydro-D-mannitol.

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel.

-

Azide Reduction: The purified 3-azido-3-deoxy-2,5-dianhydro-D-mannitol is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Final Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 3-amino-3-deoxy-2,5-anhydro-D-mannitol.

Characterization: The product is typically characterized by NMR spectroscopy, mass spectrometry, and measurement of its optical rotation to confirm its structure and purity.

Metabolic Role and Signaling Implications

This compound, as a fructose (B13574) analog, can enter metabolic pathways and influence cellular signaling. It is known to be phosphorylated in the liver, leading to a decrease in available ATP, which can trigger physiological responses such as an increase in food intake.[3][7] It also affects key enzymes in carbohydrate metabolism.[8]

The Principle of Chiral Induction

The utility of this compound as a chiral building block lies in the principle of chiral induction, where the existing stereocenters of the mannitol (B672) derivative dictate the stereochemical outcome of subsequent reactions. The rigid furanose ring restricts conformational flexibility, presenting a well-defined three-dimensional environment that directs the approach of reagents to a specific face of the molecule.

Conclusion

This compound stands out as a powerful tool in the arsenal (B13267) of the synthetic chemist. Its origin from the chiral pool, coupled with its rigid and well-defined stereochemical architecture, makes it an ideal starting material for the enantioselective synthesis of complex and biologically important molecules. The ability to selectively functionalize its hydroxyl groups allows for the introduction of diverse functionalities with a high degree of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly crucial role in the efficient and elegant construction of the medicines of the future.

References

- 1. This compound | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. caymanchem.com [caymanchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Anhydro-D-mannitol: Mechanism and Impact on Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Anhydro-D-mannitol (2,5-AM) is a fructose (B13574) analog that acts as a potent modulator of carbohydrate metabolism. It functions as an antimetabolic agent by inhibiting the key pathways of gluconeogenesis and glycogenolysis.[1] In vivo, administration of 2,5-AM leads to a significant decrease in blood glucose levels in various animal models, including those for diabetes, highlighting its therapeutic potential.[2][3] The metabolic effects of 2,5-AM are not direct; the molecule must first be metabolized within hepatocytes to its phosphorylated derivatives, which are the true bioactive agents. This guide provides an in-depth analysis of the mechanism of action of 2,5-AM, presents quantitative data on its enzymatic interactions, details relevant experimental protocols, and discusses its implications for drug development.

Mechanism of Action

Upon entering hepatocytes, this compound is sequentially phosphorylated, first by fructokinase or hexokinase to This compound-1-phosphate (2,5-AM-1-P) , and subsequently by phosphofructokinase-1 (PFK-1) to This compound-1,6-bisphosphate (2,5-AM-1,6-P2) .[2][4] These phosphorylated analogs structurally mimic endogenous sugars and allosteric regulators, thereby interfering with key enzymatic control points in glucose metabolism.

The primary consequences of 2,5-AM metabolism are:

-

Inhibition of Gluconeogenesis: The inhibition of this pathway is a central effect of 2,5-AM, primarily through the potent competitive inhibition of Fructose-1,6-bisphosphatase (FBPase) by 2,5-AM-1,6-P2.[2][4]

-

Stimulation of Glycolysis: By activating Pyruvate (B1213749) Kinase (PK), 2,5-AM-1,6-P2 promotes the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby stimulating the glycolytic flux.[2][4]

-

Inhibition of Glycogenolysis: 2,5-AM-1-P inhibits glycogen (B147801) phosphorylase and phosphoglucomutase, key enzymes responsible for the breakdown of glycogen to glucose-1-phosphate and its conversion to glucose-6-phosphate.[2]

These coordinated actions result in a net decrease in hepatic glucose output.[2][5]

Signaling and Metabolic Pathway Diagram

The diagram below illustrates the metabolic fate of this compound and the points of interaction of its phosphorylated metabolites within hepatic carbohydrate metabolism.

Quantitative Data: Enzyme Interactions

The phosphorylated metabolites of 2,5-AM interact with key metabolic enzymes with high affinity. The following tables summarize the reported kinetic parameters for these interactions.

| Table 1: Inhibition Constants (Ki) of 2,5-AM Metabolites | |||

| Metabolite | Target Enzyme | Apparent Ki (µM) | Source Organism |

| This compound-1,6-P2 | Fructose-1,6-bisphosphatase | 3.6 ± 0.3 | Rabbit Liver[2] |

| This compound-1-P | Glycogen Phosphorylase | 660 ± 90 | Rat Liver[2] |

| This compound-1-P | Phosphoglucomutase | 2800 ± 200 | Rat Liver[2] |

| Table 2: Activation Constants (Ka) of 2,5-AM Metabolites | |||

| Metabolite | Target Enzyme | Apparent Ka (µM) | Source Organism |

| This compound-1,6-P2 | Pyruvate Kinase | 9.5 ± 0.9 | Rabbit Liver[2] |

| This compound-1,6-P2 | Phosphoglucomutase | 7.0 ± 0.5 | Rat Liver[2] |

Note: 2,5-AM-1,6-P2 serves as an alternative activator for Phosphoglucomutase.[2]

| Table 3: In Vivo Hypoglycemic Effects of 2,5-AM | |||

| Animal Model | Dose (mg/kg) | Blood Glucose Reduction | Reference |

| Fasting Mice & Rats | 100 - 200 | 17 - 58% | [2] |

| Streptozotocin-diabetic mice | 100 - 200 | 17 - 58% | [2] |

| Genetically diabetic db/db mice | 100 - 200 | 17 - 58% | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This assay determines the inhibitory effect of 2,5-AM-1,6-P2 on FBPase activity by measuring the rate of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer (pH 7.5), 0.5 mM MgCl₂, 0.1 mM EDTA.

-

Substrate: Fructose-1,6-bisphosphate (F1,6BP) solution in assay buffer.

-

Inhibitor: this compound-1,6-bisphosphate (2,5-AM-1,6-P2) serially diluted in assay buffer.

-

Enzyme: Purified Fructose-1,6-bisphosphatase diluted in assay buffer to the desired activity (e.g., 0.1 U/mL).

-

Detection Reagent: Malachite Green reagent for phosphate detection.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of FBPase enzyme solution to wells containing 10 µL of inhibitor solution (or buffer for control).

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of F1,6BP substrate solution.

-

Incubate for 10-20 minutes at 37°C.

-

Stop the reaction by adding 100 µL of Malachite Green reagent.

-

After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi produced in each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Calculate the IC₅₀ and, through kinetic studies (e.g., Lineweaver-Burk plots), the inhibition constant (Ki).

-

Pyruvate Kinase (PK) Activation Assay

This coupled enzyme assay measures the activation of Pyruvate Kinase by 2,5-AM-1,6-P2. PK activity is determined by monitoring the oxidation of NADH, which is stoichiometrically linked to the formation of pyruvate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Imidazole-HCl buffer (pH 7.6), 0.12 M KCl, 62 mM MgSO₄.

-

Substrates: 45 mM Phosphoenolpyruvate (PEP), 45 mM Adenosine diphosphate (B83284) (ADP).

-

Activator: this compound-1,6-bisphosphate (2,5-AM-1,6-P2) serially diluted.

-

Coupling System: 6.6 mM NADH, and ~1400 U/mL Lactate (B86563) Dehydrogenase (LDH).

-

Enzyme: Purified Pyruvate Kinase.

-

-

Assay Procedure:

-

In a UV-transparent cuvette or 96-well plate, combine Assay Buffer, PEP, ADP, NADH, LDH, and the desired concentration of 2,5-AM-1,6-P2.

-

Equilibrate the mixture to 25°C for 5 minutes and measure the background rate of NADH oxidation, if any.

-

Initiate the reaction by adding a small volume of diluted Pyruvate Kinase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to convert the rate to µmoles of pyruvate formed per minute.

-

Plot the enzyme activity against the concentration of 2,5-AM-1,6-P2 to determine the activation constant (Ka).[6]

-

Gluconeogenesis Assay in Isolated Hepatocytes

This protocol measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes, and the inhibitory effect of 2,5-AM.

Methodology:

-

Hepatocyte Isolation and Culture:

-

Isolate hepatocytes from fasted rats via collagenase perfusion of the liver.

-

Plate cells on collagen-coated dishes and allow them to attach.

-

Serum-starve the cells overnight before the assay.[4]

-

-

Assay Procedure:

-

Wash the hepatocyte monolayers twice with warm PBS.

-

Replace the medium with glucose-free DMEM (pH 7.4) containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).[4]

-

Add this compound at various concentrations to the treatment wells.

-

Incubate the plates at 37°C in a CO₂ incubator.

-

Collect aliquots of the medium at specified time points (e.g., 3-6 hours).[4]

-

-

Glucose Measurement and Data Analysis:

-

Measure the glucose concentration in the collected media using a colorimetric glucose oxidase assay kit.

-

After the experiment, lyse the cells and measure the total protein content in each well using a BCA protein assay for normalization.

-

Calculate the rate of glucose production (e.g., in µmoles of glucose/mg protein/hour).

-

Determine the percent inhibition of gluconeogenesis caused by 2,5-AM.

-

Therapeutic Implications and Drug Development

The potent inhibition of gluconeogenesis by this compound and its metabolites makes Fructose-1,6-bisphosphatase a compelling target for the treatment of type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.[7][8] The ability of 2,5-AM to lower blood glucose in diabetic animal models provides a strong proof-of-concept for this therapeutic strategy.[2][3]

Key considerations for drug development professionals include:

-

Target Selectivity: FBPase inhibitors must be highly selective to avoid off-target effects.

-

Prodrug Strategy: As 2,5-AM requires intracellular phosphorylation to become active, it acts as a prodrug. This principle can be exploited in the design of other FBPase inhibitors to improve cell permeability and target engagement.

-

Metabolic Stability: The pharmacokinetic and pharmacodynamic properties of 2,5-AM derivatives would need to be optimized for clinical use.

-

Safety Profile: A potential risk associated with inhibiting gluconeogenesis is hypoglycemia, which would need to be carefully evaluated in preclinical and clinical studies. An elevation in lactate has also been observed with FBPase inhibitors.[7]

Conclusion

This compound is a powerful tool for studying the regulation of carbohydrate metabolism and serves as a lead compound for the development of novel anti-diabetic agents. Through its intracellular conversion to phosphorylated derivatives, it effectively suppresses hepatic glucose output by inhibiting FBPase and glycogenolysis while simultaneously activating glycolysis. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating this compound and the broader field of metabolic drug discovery.

References

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. worthingtonweb.com [worthingtonweb.com]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. abcam.cn [abcam.cn]

- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Aging Potential of 2,5-Anhydro-D-mannitol: A Technical Guide

Executive Summary

Aging is a primary risk factor for numerous chronic diseases. Interventions that can delay the fundamental processes of aging are of significant scientific interest. Recently, 2,5-Anhydro-D-mannitol (2,5-AM), a fructose (B13574) analog, has been identified as a novel geroprotective compound. A 2022 study demonstrated its ability to significantly extend the chronological lifespan of the model organism Saccharomyces cerevisiae (yeast).[1][2] The mechanism of action is not yet fully elucidated but is hypothesized to be linked to its known effects on cellular metabolism. By inhibiting key glycolytic and gluconeogenic enzymes, 2,5-AM appears to induce a state that mimics caloric restriction, a well-established intervention for promoting longevity. This technical guide synthesizes the current data on 2,5-AM, detailing its observed effects, proposed mechanisms, and the experimental protocols used in its initial identification as a potential anti-aging compound.

Introduction to this compound

This compound (2,5-AM) is a structural analog of the sugar fructose.[1] For decades, it has been utilized in metabolic research to probe the regulation of carbohydrate metabolism.[3] In isolated rat hepatocytes, 2,5-AM is phosphorylated to 2,5-anhydromannitol-1-P and subsequently to 2,5-anhydromannitol-1,6-P2.[4] These phosphorylated forms cannot be further metabolized, leading to their accumulation and the inhibition of key metabolic enzymes.[5] Specifically, 2,5-AM is known to inhibit fructose-1,6-bisphosphatase, a critical enzyme in gluconeogenesis, and glycogenolysis.[4][6] This interference with cellular energy pathways results in decreased ATP levels in the liver, a metabolic state that resembles fasting.[7][8] It is this unique metabolic activity that forms the basis for its newly discovered potential as a geroprotective agent.

Evidence for Anti-Aging Potential from S. cerevisiae

The primary evidence for the anti-aging effects of 2,5-AM comes from a study utilizing a high-throughput screening method called PICLS (Propidium Iodide-based Chronological Lifespan) on yeast (S. cerevisiae).[1] The chronological lifespan (CLS) of yeast, which measures the viability of a non-dividing population of cells over time, is a well-established model for studying aging in post-mitotic human cells.[2]

In this study, supplementation of the culture medium with 2,5-AM was found to significantly extend the CLS of yeast. The effect was specific to 2,5-AM, as other structurally similar sugar analogs like fructose, mannitol, and maltose (B56501) did not produce a similar lifespan extension.[1]

Quantitative Data

The following table summarizes the key quantitative findings from the study on yeast chronological lifespan.

| Parameter | Control Group (No 2,5-AM) | 2,5-AM Treated Group (8 mM) | Citation |

| Cell Survival at Day 21 | < 10% | ~ 65% | [1] |

Proposed Mechanism of Action

While the precise signaling pathways linking 2,5-AM to lifespan extension have yet to be fully detailed, a strong hypothesis emerges from its known metabolic effects. The anti-aging activity is thought to be independent of simple osmolarity effects.[1] The prevailing hypothesis is that 2,5-AM functions as a caloric restriction mimetic.

The proposed cascade is as follows:

-

Cellular Uptake and Phosphorylation: 2,5-AM enters the cell and is phosphorylated by fructokinase or hexokinase, trapping it intracellularly.[5][6]

-

Enzyme Inhibition: The phosphorylated metabolite, 2,5-anhydromannitol-1,6-bisphosphate, acts as a potent competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase).[4][6]

-

Metabolic Shift: Inhibition of FBPase disrupts gluconeogenesis and compromises glycolytic flux, leading to a reduction in cellular ATP production.[1][4]

-

Energy Sensor Activation: A decrease in the cellular energy state (i.e., a higher AMP:ATP ratio) is a potent activator of 5' AMP-activated protein kinase (AMPK), a master regulator of metabolism and a key longevity factor.[1]

-